2-Azabicyclo[3.1.0]hexane-5-carboxylic acid
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Overview
Description
2-Azabicyclo[3.1.0]hexane-5-carboxylic acid is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents . Another method includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of metal-catalyzed cyclization reactions. For example, the cyclization of 1,5- and 1,6-enynes is a popular method for constructing the 3-azabicyclo[3.1.0]hexane skeleton . These methods are favored for their efficiency and ability to produce high yields.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Azabicyclo[3.1.0]hexane-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and nitrogen position.
Uniqueness: 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid is unique due to its specific bicyclic structure and the position of the carboxylic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-azabicyclo[3.1.0]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-1-2-7-4(6)3-6/h4,7H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHVSRGEHWDOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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